1-(3,4-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a dichlorophenyl group, a dimethylpyrazolyl group, and a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of succinic anhydride with an appropriate amine under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and a suitable base.
Attachment of the Dimethylpyrazolyl Group: The final step involves the reaction of the intermediate with 3,5-dimethylpyrazole under appropriate conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(3,5-dimethylpyrazol-
Properties
CAS No. |
92453-92-4 |
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Molecular Formula |
C15H13Cl2N3O2 |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H13Cl2N3O2/c1-8-5-9(2)20(18-8)13-7-14(21)19(15(13)22)10-3-4-11(16)12(17)6-10/h3-6,13H,7H2,1-2H3 |
InChI Key |
LWIPZUCGWLUWQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C |
solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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